5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile
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Description
5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile, also known as A-867744, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of oxazole derivatives and has shown promising results in various studies related to neuroscience and pharmacology.
Scientific Research Applications
Synthesis and Characterization
The compound 5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a versatile intermediate for synthesizing a wide range of heterocyclic compounds. Research has shown the synthesis of various derivatives, demonstrating the compound's utility in organic synthesis. For instance, its use in the preparation of 5-alkylthio-3-methylisothiazole-4-carbonitriles through alkylation, followed by iodine oxidation, highlights its role in generating sulfur-containing heterocycles (James & Krebs, 1982). Another study synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoalkyl substituents, showcasing the compound's flexibility in creating diverse molecular structures (Chumachenko et al., 2014).
Reactivity and Transformations
The compound's reactivity has been explored in various chemical transformations, offering insights into its potential applications in synthetic chemistry. For example, studies on its interaction with hydrazine hydrate to produce recyclization products demonstrate its utility in forming novel heterocycles, which could be of interest in drug development and materials science (Chumachenko, Shablykin, & Brovarets, 2014).
Anticancer Evaluation
Research into the anticancer properties of related oxazole-4-carbonitriles has shown promising results, suggesting potential therapeutic applications. A study evaluating the in vitro anticancer activity of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles revealed significant growth inhibitory and cytostatic activities against various cancer cell lines, highlighting the compound's relevance in medicinal chemistry and oncology research (Kachaeva et al., 2018).
properties
IUPAC Name |
5-(2-methylpropylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9(2)8-16-14-12(7-15)17-13(21-14)10-3-5-11(6-4-10)18(19)20/h3-6,9,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKRUBQZDVQGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile |
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